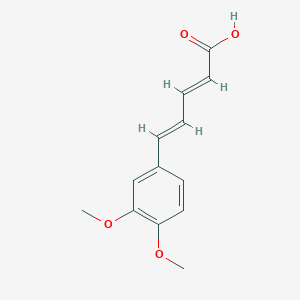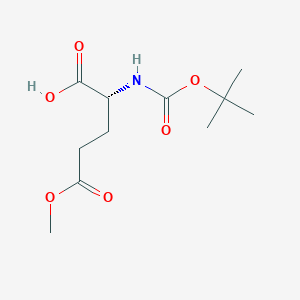
Acide (R)-2-((tert-butoxycarbonyl)amino)-5-méthoxy-5-oxopentanoïque
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect an amino group during peptide synthesis, preventing unwanted side reactions. The compound you mentioned seems to be a Boc-protected amino acid derivative, which suggests it might be used in peptide or protein synthesis .
Synthesis Analysis
The Boc group can be introduced to the amino group of an amino acid or a peptide using Boc anhydride or Boc-ON in the presence of a base . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran .Molecular Structure Analysis
The Boc group is a carbamate. It consists of a carbonyl group (C=O) and an alkoxy group (-OR), where R is a tert-butyl group. In the case of Boc-protected amino acids, the Boc group is attached to the nitrogen of the amino group .Chemical Reactions Analysis
The primary chemical reaction involving Boc-protected compounds is the removal or “deprotection” of the Boc group. This can be achieved under mildly acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane . The removal of the Boc group regenerates the free amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of a Boc-protected amino acid would depend on the specific amino acid . Generally, Boc-protected amino acids are solid at room temperature. They are usually soluble in organic solvents but less soluble in water .Applications De Recherche Scientifique
Synthèse de dérivés Boc d'acides aminés
Le groupe tert-butoxycarbonyle (Boc) est largement utilisé dans la synthèse de dérivés Boc d'acides aminés. Ce groupe protecteur est crucial dans la synthèse peptidique, car il protège le groupe amino des réactions indésirables pendant le processus de couplage. Le groupe Boc peut être introduit en utilisant du pyrocarbonate de di-tert-butyle, optimisant le rendement du produit souhaité .
Stratégies de déprotection en synthèse peptidique
En synthèse peptidique, la déprotection du groupe N-Boc est une étape critique. Une méthode douce pour la déprotection sélective du groupe N-Boc implique l'utilisation de chlorure d'oxalyle dans le méthanol. Cette méthode peut être appliquée à un ensemble diversifié de composés, y compris des substrats aliphatiques, aromatiques et hétérocycliques, et est réalisée dans des conditions de température ambiante avec des rendements élevés .
Chimie médicinale
Les acides aminés protégés par Boc sont essentiels au développement de composés à activité médicinale. Par exemple, ils peuvent être utilisés dans la synthèse de composés hybrides qui agissent comme inhibiteurs doubles pour des enzymes telles que l'IDO1 et la DNA Pol gamma. Ces composés ont des applications thérapeutiques potentielles dans le traitement de maladies où ces enzymes sont impliquées .
Optimisation des conditions réactionnelles
L'introduction et l'élimination du groupe Boc ne sont pas seulement cruciales en synthèse, mais aussi pour comprendre les conditions réactionnelles qui conduisent au rendement et à la pureté les plus élevés du produit. Des études ont été menées pour optimiser ces conditions, qui sont précieuses pour l'intensification de la production de composés protégés par Boc pour des applications industrielles .
Diversité structurale en synthèse de composés
La possibilité d'introduire et d'éliminer le groupe Boc dans des conditions douces permet la création de composés à structure diverse. Cette diversité est essentielle dans la découverte de médicaments, où une large gamme de structures est synthétisée et criblée pour l'activité biologique .
Recherche en biochimie
En biochimie, les acides aminés protégés par Boc sont utilisés pour étudier la structure et la fonction des protéines. Ils peuvent être incorporés dans des peptides et des protéines pour étudier le rôle d'acides aminés spécifiques dans l'activité enzymatique, le repliement des protéines et les interactions protéine-protéine .
Mécanisme D'action
Target of Action
It is known that tert-butoxycarbonyl (boc) derivatives of amino acids, such as this compound, are widely used in synthetic organic chemistry . They are typically used as protecting groups for amines during peptide synthesis .
Mode of Action
The compound acts as a protecting group for amines in peptide synthesis. The tert-butoxycarbonyl (Boc) group shields the amine from reacting with other compounds during the synthesis process . Once the peptide chain is assembled, the Boc group can be removed under acidic conditions, revealing the amine group .
Biochemical Pathways
The compound is involved in the synthesis of peptides, which are crucial components of proteins and enzymes. These biochemical pathways are fundamental to life, as proteins perform a vast array of functions within organisms, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another .
Pharmacokinetics
It’s important to note that the compound’s use as a protecting group in peptide synthesis would likely influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amine groups during synthesis, the compound ensures that the peptide chain is assembled correctly . Once the peptide chain is complete, the Boc group can be removed, leaving behind the desired peptide .
Action Environment
The action of this compound is influenced by the conditions of the reactions in which it is used. For example, the introduction of the Boc group into organic compounds has been optimized using flow microreactor systems . These systems provide a more efficient, versatile, and sustainable process compared to traditional batch reactions . The yield of the desired product can also be influenced by the conditions of the reactions .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in lab experiments include its high yield and its ease of use. Additionally, the reaction is relatively fast and does not require the use of hazardous materials. The main limitation of using (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in lab experiments is that it is not available commercially, and thus must be synthesized in the lab.
Orientations Futures
For (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid may include further research into its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, research may be conducted into the synthesis of derivatives of (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, such as amides and esters, which may have a variety of applications. Additionally, research may be conducted into the potential of (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid as a building block for the synthesis of other compounds, such as peptides and proteins.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes and proteins involved in the formation of peptide bonds. For instance, it can be used as a substrate for peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. The tert-butoxycarbonyl group protects the amino group during these reactions, preventing unwanted side reactions and ensuring the correct sequence of amino acids is formed .
Cellular Effects
The effects of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid on cellular processes are primarily related to its role in peptide synthesis. By facilitating the formation of specific peptide sequences, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as signaling molecules, binding to receptors on the cell surface and triggering downstream signaling cascades. Additionally, these peptides can regulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid exerts its effects through several mechanisms. The compound’s tert-butoxycarbonyl group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. This protection is crucial for the stepwise assembly of peptides, as it prevents unwanted side reactions that could disrupt the sequence of amino acids. Once the desired peptide sequence is formed, the tert-butoxycarbonyl group can be removed under mild conditions, revealing the free amino group and allowing the peptide to function in its intended biological context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly if exposed to moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of peptide synthesis. For example, peptides synthesized using this compound can remain active in cells for extended periods, influencing cellular processes over time .
Dosage Effects in Animal Models
The effects of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively facilitate peptide synthesis without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, potentially disrupting cellular processes and causing damage to tissues. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which catalyze the formation and degradation of peptide bonds. Additionally, the compound can influence metabolic flux by regulating the availability of amino acids and other substrates for peptide synthesis. This regulation can have downstream effects on metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its activity and function in different cellular contexts .
Subcellular Localization
The subcellular localization of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum, where it can participate in peptide synthesis and other biochemical processes. This localization can enhance the compound’s effectiveness by ensuring it is present in the appropriate cellular context .
Propriétés
IUPAC Name |
(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMUFVCRVPMEY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76379-01-6 | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B1660334.png)
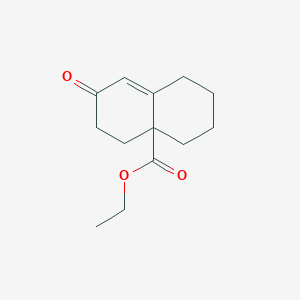

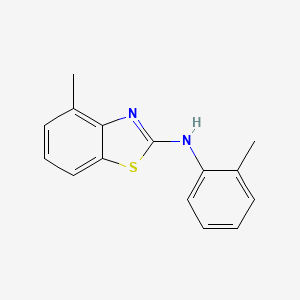
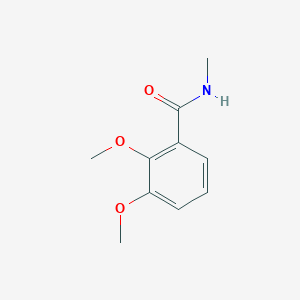
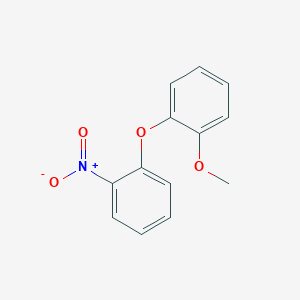
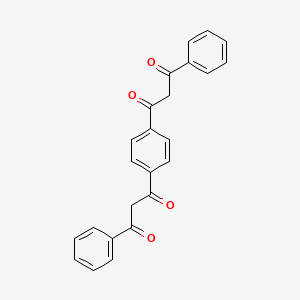
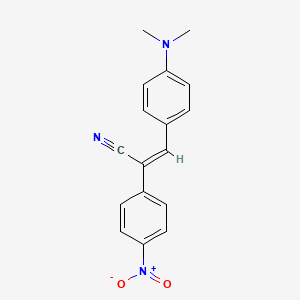
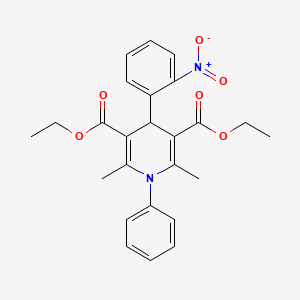
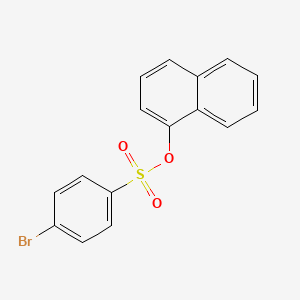
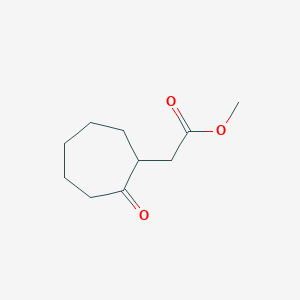
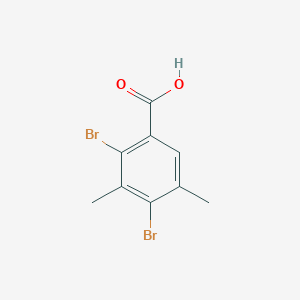
![2-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole](/img/structure/B1660355.png)
